molecular formula C17H15FN2OS B2912232 4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione CAS No. 688791-36-8

4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione

Cat. No.: B2912232
CAS No.: 688791-36-8
M. Wt: 314.38
InChI Key: JTQPJWHCWDYFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a fluorophenyl group, and an imidazole ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thione compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to modify the imidazole ring or the attached phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole or phenyl derivatives.

    Substitution: Various substituted imidazole or phenyl derivatives depending on the reagents used.

Scientific Research Applications

4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-3-(2-chlorophenyl)-1H-imidazole-2-thione
  • 5-(4-ethoxyphenyl)-3-(2-bromophenyl)-1H-imidazole-2-thione
  • 5-(4-ethoxyphenyl)-3-(2-iodophenyl)-1H-imidazole-2-thione

Uniqueness

4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione is unique due to the presence of both an ethoxy group and a fluorophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-2-21-13-9-7-12(8-10-13)15-11-20(17(22)19-15)16-6-4-3-5-14(16)18/h3-11H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQPJWHCWDYFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.